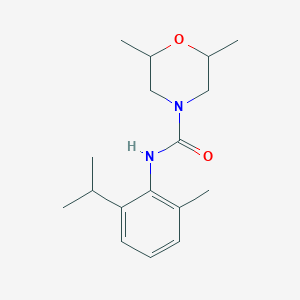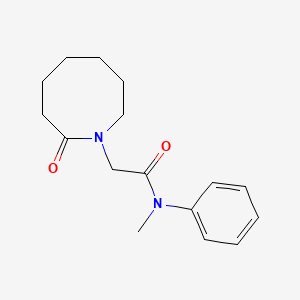
N-methyl-2-(2-oxoazocan-1-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(2-oxoazocan-1-yl)-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA), which is used as an antidepressant drug in clinical settings. However,
Mecanismo De Acción
Moclobemide works by selectively inhibiting the activity of monoamine oxidase A, which is responsible for the breakdown of serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of Moclobemide have been extensively studied. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can have a positive effect on mood and behavior. It has also been shown to have anxiolytic and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Moclobemide has several advantages and limitations for lab experiments. One of the advantages is that it is a reversible inhibitor of monoamine oxidase A, which makes it a safer alternative to other irreversible inhibitors. It also has a relatively short half-life, which allows for easier control of dosages. However, one of the limitations is that it is not effective in inhibiting monoamine oxidase B, which is responsible for the breakdown of dopamine.
Direcciones Futuras
There are several future directions for the research on Moclobemide. One area of research is its potential use in the treatment of anxiety disorders. It has been shown to have anxiolytic effects, and further research could lead to the development of new treatments for anxiety disorders. Another area of research is its potential use in the treatment of chronic pain. It has been shown to have analgesic effects, and further research could lead to the development of new treatments for chronic pain.
Conclusion
In conclusion, Moclobemide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a reversible inhibitor of monoamine oxidase A, which can have a positive effect on mood and behavior. Further research is needed to explore its potential applications in the treatment of anxiety disorders and chronic pain.
Métodos De Síntesis
The synthesis of Moclobemide involves the reaction of N-methyl-N-phenylacetamide with phosgene in the presence of triethylamine. The resulting product is then treated with sodium azide, which leads to the formation of the desired compound, N-methyl-2-(2-oxoazocan-1-yl)-N-phenylacetamide.
Aplicaciones Científicas De Investigación
Moclobemide has been extensively studied for its potential applications in various fields of research. One of the significant areas of research is its use as a monoamine oxidase inhibitor. Monoamine oxidase is an enzyme that breaks down monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. The inhibition of this enzyme leads to an increase in the levels of these neurotransmitters, which can have a positive effect on mood and behavior.
Propiedades
IUPAC Name |
N-methyl-2-(2-oxoazocan-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-17(14-9-5-4-6-10-14)16(20)13-18-12-8-3-2-7-11-15(18)19/h4-6,9-10H,2-3,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTDFONBMWQFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CCCCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(2-oxoazocan-1-yl)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)

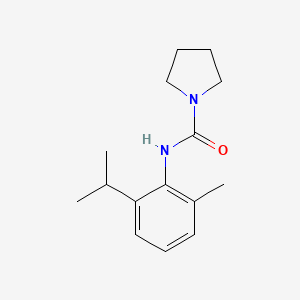
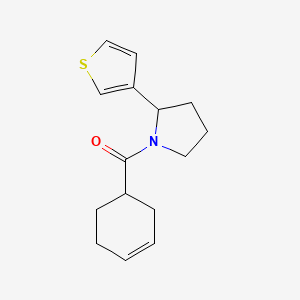
![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)


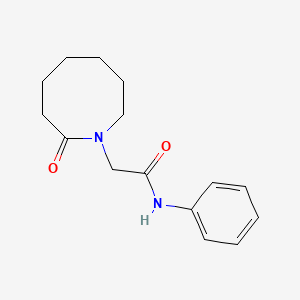

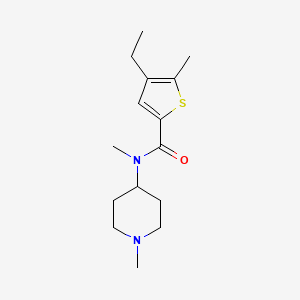
![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)

